molecular formula C9H7BrNO3- B14744570 5-Acetamido-2-bromobenzoate

5-Acetamido-2-bromobenzoate

Cat. No.: B14744570
M. Wt: 257.06 g/mol
InChI Key: JUWQEPVNDAKOQG-UHFFFAOYSA-M
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Description

5-Acetamido-2-bromobenzoate is an organic compound with the molecular formula C9H7BrNO3. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a bromine atom and the hydrogen atom at the 5-position is replaced by an acetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetamido-2-bromobenzoate typically involves the bromination of 2-acetamidobenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-amino-5-acetamidobenzoate or 2-thio-5-acetamidobenzoate.

    Oxidation: Formation of 2-nitro-5-acetamidobenzoate or 2-hydroxy-5-acetamidobenzoate.

    Reduction: Formation of 2-amino-5-acetamidobenzoate.

Scientific Research Applications

5-Acetamido-2-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-acetamido-2-bromobenzoate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation and pain. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-5-bromobenzoic acid
  • Methyl 2-acetamido-5-bromobenzoate
  • 5-Acetamido-2-hydroxybenzoate

Comparison

5-Acetamido-2-bromobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays. For example, the presence of the bromine atom at the 2-position can influence the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C9H7BrNO3-

Molecular Weight

257.06 g/mol

IUPAC Name

5-acetamido-2-bromobenzoate

InChI

InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)/p-1

InChI Key

JUWQEPVNDAKOQG-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)C(=O)[O-]

Origin of Product

United States

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